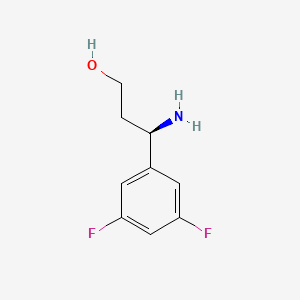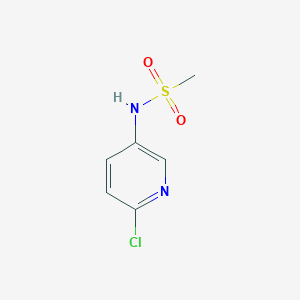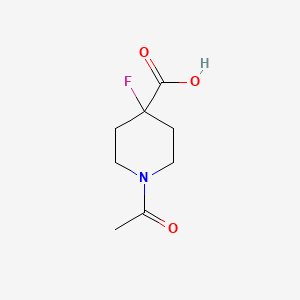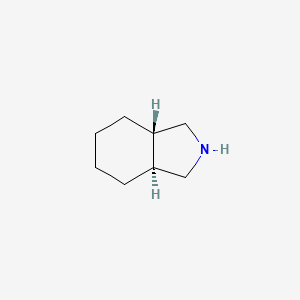
trans-Octahydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Octahydro-1H-isoindole: is a saturated heterocyclic compound with the molecular formula C8H15N It is a derivative of isoindole, where the aromatic ring is fully hydrogenated, resulting in a stable, non-aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation of Isoindole: One common method to prepare trans-Octahydro-1H-isoindole involves the catalytic hydrogenation of isoindole. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve complete saturation of the aromatic ring.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions. This method can be tailored to produce the desired stereochemistry of the trans-isomer.
Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation processes, which allow for efficient and scalable synthesis. These methods utilize fixed-bed reactors with supported metal catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-Octahydro-1H-isoindole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Although already fully hydrogenated, further reduction can be performed to modify functional groups attached to the nitrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-alkyl and N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: trans-Octahydro-1H-isoindole serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Ligand Design: It is used in the design of ligands for catalysis and coordination chemistry.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential as a scaffold in drug design, particularly for its ability to interact with biological targets.
Biological Probes: It is used in the development of fluorescent probes for imaging and diagnostic applications.
Industry:
Polymer Chemistry: this compound is utilized in the synthesis of polymers with unique mechanical and thermal properties.
Material Science: It is investigated for its potential in the development of advanced materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism by which trans-Octahydro-1H-isoindole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Isoindole: The aromatic parent compound of trans-Octahydro-1H-isoindole, which has different chemical reactivity due to its aromatic nature.
Hexahydro-1H-isoindole: A partially hydrogenated derivative with different stereochemistry and reactivity.
Tetrahydroisoquinoline: Another saturated heterocyclic compound with similar structural features but different chemical properties.
Uniqueness: this compound is unique due to its fully saturated ring structure, which imparts stability and distinct reactivity compared to its aromatic and partially hydrogenated counterparts. This makes it a valuable compound in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |
InChI |
InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2/t7-,8-/m1/s1 |
InChI-Schlüssel |
ODSNARDHJFFSRH-HTQZYQBOSA-N |
Isomerische SMILES |
C1CC[C@@H]2CNC[C@H]2C1 |
Kanonische SMILES |
C1CCC2CNCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)
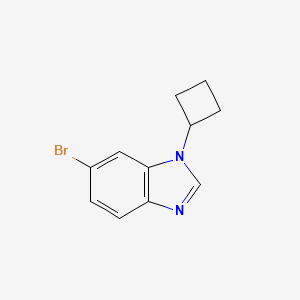

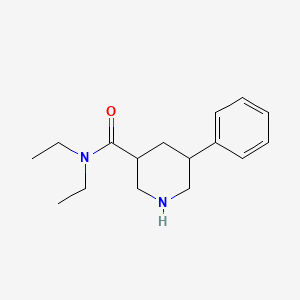
![1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B13061074.png)

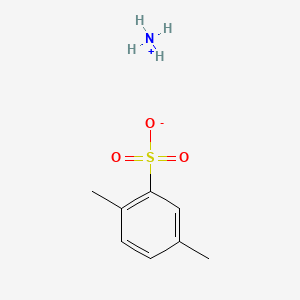
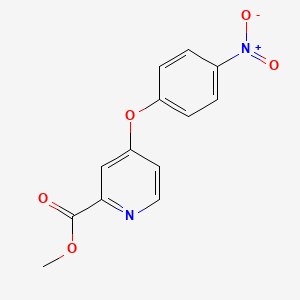
![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)

